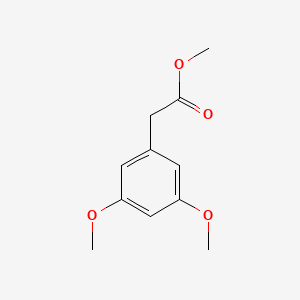

Methyl 2-(3,5-dimethoxyphenyl)acetate

Descripción

Contextualization of Dimethoxyphenylacetic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Dimethoxyphenylacetic acid and its derivatives represent a class of organic compounds with considerable utility in both organic synthesis and medicinal chemistry. These molecules serve as versatile building blocks and precursors for the synthesis of more complex molecular architectures. solubilityofthings.com The presence of methoxy (B1213986) groups on the phenyl ring influences the compound's electronic properties, solubility, and reactivity, making these derivatives valuable scaffolds in drug discovery and development. solubilityofthings.comchemimpex.com

For instance, various isomers, such as 3,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylacetic acid, are recognized for their roles in synthesizing a range of pharmaceuticals. chemimpex.comguidechem.com Research has demonstrated their application as key intermediates in the creation of anti-inflammatory agents, analgesics, and antihypertensive drugs. solubilityofthings.comguidechem.com Beyond pharmaceuticals, these derivatives are also employed in the synthesis of agrochemicals and other fine chemicals, highlighting their broad applicability as synthons in creating molecules with specific biological or chemical functions. chemimpex.com The strategic placement of the dimethoxy substituents on the aromatic ring allows chemists to fine-tune the properties of the final products, making this class of compounds a focal point in the design of novel bioactive molecules. solubilityofthings.com

Historical Trajectories and Evolving Research Interests in Arylacetate Esters

The study of esters, the class of compounds to which Methyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) belongs, has a rich history. The term "ester" was first coined in the 19th century by the German chemist Leopold Gmelin. britannica.com Initially, research focused on simple esters, many of which are volatile liquids responsible for the natural fragrances of fruits and flowers. openstax.org This led to their widespread use in the food, perfume, and cosmetics industries. britannica.com Classic reactions, such as Fischer esterification, developed in this era, provided foundational methods for their synthesis from carboxylic acids and alcohols. britannica.comopenstax.org

Over time, the role of esters in chemical research has evolved significantly. While still valued as solvents and fragrances, their application has expanded into more complex areas. britannica.comopenstax.org In modern chemistry, arylacetate esters are recognized as fundamental synthons, or building blocks, for constructing more elaborate and often biologically active molecules. nih.gov Their utility is prominent in both pharmaceutical and industrial applications, where the ester functional group can be readily transformed into other functionalities or can form a key structural linkage within a larger molecule. openstax.orgnih.gov This evolution from simple fragrant compounds to crucial synthetic intermediates reflects the broader trajectory of organic chemistry toward the precise construction of functional molecules.

Fundamental Research Questions and Objectives Pertaining to Methyl 2-(3,5-Dimethoxyphenyl)acetate

Contemporary research into this compound is driven by specific questions regarding its chemical behavior, structural properties, and potential as a synthetic precursor. As a specific isomer within the dimethoxyphenylacetic acid derivative family, its 3,5-substitution pattern presents a unique stereoelectronic profile that distinguishes it from other isomers.

Key research objectives include:

Elucidation of Structural Influence: A primary area of investigation involves understanding how the 3,5-dimethoxy substitution pattern affects the molecule's conformation and the non-covalent interactions that govern its crystal packing. nih.goviucr.org Studies on derivatives of this compound analyze how these structural features can be leveraged to control the three-dimensional architecture of larger, more complex molecules. nih.goviucr.org

Application as a Synthetic Intermediate: Researchers are exploring the utility of this compound as a synthon. The ester and aryl functionalities serve as reactive handles for building more complex molecular frameworks. A central objective is to utilize this compound in the synthesis of novel, potentially bioactive compounds, leveraging the established importance of the dimethoxyphenyl scaffold in medicinal chemistry.

Investigation of Reactivity: A fundamental aspect of the research involves characterizing the reactivity of the molecule. This includes studying its participation in various organic reactions and understanding how the electronic effects of the methoxy groups influence the reactivity of the aromatic ring and the acetate (B1210297) group.

These research questions collectively aim to fully characterize this compound, not as an end-product, but as a valuable tool for the construction of functional chemical systems.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H14O4 | chemspider.comtcichemicals.com |

| Molecular Weight | 210.23 g/mol | chemspider.comtcichemicals.com |

| CAS Number | 6512-32-9 | chemspider.comtcichemicals.com |

| Appearance | Colorless to Light Yellow/Orange Liquid | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| Boiling Point | 94 °C / 0.04 mmHg | tcichemicals.com |

| Flash Point | 131 °C | tcichemicals.com |

| Refractive Index | 1.52 | tcichemicals.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-4-8(6-11(12)15-3)5-10(7-9)14-2/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZWNNSTRIEAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-32-9 | |

| Record name | METHYL 3,5-DIMETHOXYPHENYLACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Methyl 2 3,5 Dimethoxyphenyl Acetate

Classical and Conventional Synthetic Routes

Conventional approaches to the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) typically begin with the commercially available precursor, 3,5-dimethoxyphenylacetic acid. These methods focus on the efficient formation of the methyl ester.

Direct Esterification Protocols and Optimization

The most direct and widely used method for the synthesis of Methyl 2-(3,5-dimethoxyphenyl)acetate is the Fischer-Speier esterification. This reaction involves treating 3,5-dimethoxyphenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, Le Châtelier's principle is applied. Common strategies to optimize the yield include using a large excess of methanol, which acts as both a reactant and the solvent, or by removing the water formed during the reaction. The removal of water can be accomplished by azeotropic distillation or by using a dehydrating agent.

Table 1: Representative Conditions for Fischer Esterification of 3,5-Dimethoxyphenylacetic Acid

| Catalyst | Alcohol | Temperature | Notes |

| Sulfuric Acid (catalytic) | Methanol (excess) | Reflux | Standard and cost-effective method. |

| p-Toluenesulfonic Acid | Methanol (excess) | Reflux | Milder alternative to sulfuric acid, often easier to handle. |

| Acidic Ion-Exchange Resin | Methanol (excess) | Reflux | Heterogeneous catalyst that simplifies product purification. |

Nucleophilic Acyl Substitution Pathways for Ester Formation

An alternative to direct acid-catalyzed esterification involves a two-step nucleophilic acyl substitution pathway. This method enhances the reactivity of the carboxylic acid by converting it into a more electrophilic derivative, which then readily reacts with methanol.

A common approach is the conversion of 3,5-dimethoxyphenylacetic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-dimethoxyphenylacetyl chloride is a highly reactive intermediate.

In the subsequent step, the acyl chloride is treated with methanol. A mild base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct that is formed during the reaction. This method is generally faster and proceeds to completion, avoiding the equilibrium limitations of Fischer esterification.

Another variation of this pathway involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activate the carboxylic acid in situ for nucleophilic attack by methanol.

Advanced and Stereoselective Synthetic Strategies

More advanced synthetic strategies allow for the construction of the this compound molecule from different precursors, offering greater flexibility in the synthesis of analogues and complex derivatives.

Methylation of Hydroxylated Phenylacetate (B1230308) Precursors

This approach involves the synthesis of the target molecule starting from a dihydroxylated precursor, namely Methyl 2-(3,5-dihydroxyphenyl)acetate. This intermediate can be prepared from 3,5-dihydroxyphenylacetic acid. The key step in this strategy is the Williamson ether synthesis, where the two phenolic hydroxyl groups are methylated.

The methylation is typically carried out by treating Methyl 2-(3,5-dihydroxyphenyl)acetate with a methylating agent in the presence of a base. The base deprotonates the hydroxyl groups to form more nucleophilic phenoxides, which then react with the methylating agent.

Table 2: Common Reagents for the Methylation of Methyl 2-(3,5-dihydroxyphenyl)acetate

| Methylating Agent | Base | Solvent |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone, DMF |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | THF, DMF |

| Diazomethane (CH₂N₂) | - | Diethyl ether |

This route is particularly useful when synthesizing derivatives with different alkoxy groups by choosing the appropriate alkylating agent.

Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura) in Dimethoxyphenyl Ring Construction

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful methods for forming the carbon-carbon bonds necessary to construct the dimethoxyphenylacetate framework. A plausible Suzuki-Miyaura coupling strategy would involve the reaction of an aryl halide with an organoboron compound.

For instance, 1-bromo-3,5-dimethoxybenzene (B32327) could be coupled with a suitable boronic ester derivative of methyl acetate (B1210297), such as a pinacol (B44631) boronate, in the presence of a palladium catalyst and a base. The catalyst, often a complex of palladium with phosphine (B1218219) ligands, facilitates the formation of the crucial bond between the aromatic ring and the acetic acid side chain.

A general representation of this approach is:

(MeO)₂C₆H₃-Br + (Pin)B-CH₂CO₂Me + Base --[Pd Catalyst, Ligand]--> (MeO)₂C₆H₃-CH₂CO₂Me

This methodology provides a convergent approach to the target molecule and is highly adaptable for creating a library of substituted phenylacetate derivatives by varying the coupling partners.

Cycloaddition Reactions Employing Related Dimethoxyphenyl Intermediates

While less common for the synthesis of a relatively simple molecule like this compound, cycloaddition reactions represent a powerful tool for the de novo construction of substituted aromatic rings. A hypothetical route could involve a [4+2] cycloaddition, or Diels-Alder reaction, to form the substituted six-membered ring.

This approach would require a diene and a dienophile with appropriate functionalities that, after the cycloaddition and a subsequent aromatization step, would yield the desired 3,5-dimethoxy substitution pattern with the acetic acid side chain precursor. For example, a reaction between a 1,3-dimethoxy-substituted diene and an acetylene (B1199291) derivative bearing the ester functionality could, in principle, lead to a dihydroaromatic intermediate. Subsequent oxidation or elimination would then furnish the aromatic ring of the target compound.

This strategy, while synthetically more complex, offers a high degree of control over the regiochemistry of the substituents on the benzene (B151609) ring and is a testament to the versatility of modern organic synthesis in accessing aromatic structures from acyclic precursors.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific studies focusing exclusively on this compound are limited, general green chemistry strategies can be applied to its synthesis, primarily focusing on the esterification of 3,5-dimethoxyphenylacetic acid and the use of greener solvents and catalysts.

One of the core principles of green chemistry is the use of safer solvents and auxiliaries. In the context of synthesizing this compound, this would involve replacing hazardous solvents like benzene or toluene, which are often used in esterification reactions, with more environmentally friendly alternatives. Potential green solvents include supercritical fluids like carbon dioxide, ionic liquids, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). These solvents can reduce the environmental impact associated with volatile organic compounds (VOCs).

The principle of catalysis is also central to green synthetic approaches. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can replace traditional mineral acids like sulfuric acid. These solid catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste generation and simplifying purification processes.

Furthermore, energy efficiency is a key consideration. Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of microwave irradiation to the esterification of 3,5-dimethoxyphenylacetic acid with methanol could lead to a more energy-efficient synthesis of this compound.

The following table outlines potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Benefits |

| Safer Solvents | Use of hazardous solvents like benzene or toluene. | Utilization of supercritical CO2, ionic liquids, or bio-based solvents (e.g., 2-MeTHF). | Reduced VOC emissions and environmental pollution. |

| Catalysis | Use of corrosive mineral acids (e.g., H2SO4). | Application of reusable solid acid catalysts (e.g., zeolites, ion-exchange resins). | Minimized waste, easier separation, and reduced corrosion. |

| Energy Efficiency | Conventional heating methods requiring long reaction times. | Microwave-assisted synthesis. | Faster reaction rates and reduced energy consumption. |

| Atom Economy | Potential for side reactions and by-product formation. | Optimized reaction conditions to maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Scale-Up Considerations and Process Optimization for Academic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, academic scale-up requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, likely through the esterification of 3,5-dimethoxyphenylacetic acid with methanol, process optimization is key.

Key Parameters for Optimization:

Stoichiometry of Reactants: While a stoichiometric amount of reactants is used in initial lab-scale experiments, for a scale-up, it is often beneficial to use a slight excess of one reactant, typically the less expensive and more easily removable one (in this case, methanol), to drive the reaction to completion.

Catalyst Loading: The optimal amount of catalyst needs to be determined. Too little catalyst will result in slow reaction rates, while an excess may not significantly increase the yield and could complicate purification.

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions or decomposition. A thorough study to find the optimal balance is necessary.

Mixing and Mass Transfer: In larger reaction vessels, efficient mixing is crucial to ensure homogeneity and effective mass transfer between reactants and the catalyst. The type of stirrer and stirring speed can significantly impact the reaction outcome.

Purification Method: The method of purification used on a small scale, such as column chromatography, may not be practical for larger quantities. Alternative methods like crystallization, distillation, or liquid-liquid extraction should be explored and optimized.

Process Optimization Strategies:

A Design of Experiments (DoE) approach can be systematically employed to investigate the effects of multiple variables on the reaction yield and purity. This statistical method allows for the efficient identification of optimal reaction conditions.

The following table illustrates a hypothetical optimization study for the synthesis of this compound:

| Experiment | Methanol (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.2 | 1 | 60 | 4 | 85 |

| 2 | 1.5 | 1 | 60 | 4 | 90 |

| 3 | 1.5 | 2 | 60 | 4 | 92 |

| 4 | 1.5 | 2 | 70 | 2 | 95 |

| 5 | 1.5 | 2 | 70 | 3 | 94 |

Safety Considerations in Scale-Up:

Thermal Management: Esterification reactions are often exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a runaway reaction. Adequate cooling systems and temperature monitoring are essential.

Handling of Reagents: The safe handling and storage of larger quantities of flammable (methanol) and potentially corrosive (acid catalyst) materials must be ensured.

Pressure Build-up: If the reaction is carried out in a closed system, the potential for pressure build-up due to solvent vaporization must be considered, and appropriate pressure relief systems should be in place.

By carefully considering these factors and implementing a systematic approach to process optimization, the academic synthesis of this compound can be successfully and safely scaled up.

Chemical Transformations and Derivatization Strategies for Methyl 2 3,5 Dimethoxyphenyl Acetate

Reactions Involving the Ester Functionality

The ester group in Methyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) is a primary site for chemical modification, allowing for transformations such as hydrolysis, transesterification, nucleophilic additions, and reductions.

Hydrolysis and Transesterification Pathways

Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,5-dimethoxyphenyl)acetic acid. nih.gov Basic hydrolysis, typically carried out by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. chemspider.com Subsequent acidification of the resulting carboxylate salt precipitates the free carboxylic acid. chemspider.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. mdpi.com For example, reacting Methyl 2-(3,5-dimethoxyphenyl)acetate with a higher boiling point alcohol, such as benzhydrol, under esterification conditions can yield the corresponding diphenylmethyl ester. nih.gov Another related process is interesterification, where an ester is reacted with another ester. kyoto-u.ac.jpresearchgate.net These reactions are typically reversible, and reaction conditions can be manipulated to favor the desired product.

Nucleophilic Additions and Reductions

Nucleophilic Additions: The electrophilic carbonyl carbon of the ester is susceptible to attack by strong nucleophiles, such as organometallic reagents. Grignard reagents (R-MgX) react with esters in a two-fold addition process. udel.edumnstate.edu The initial nucleophilic attack results in the formation of a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. mnstate.eduresearchgate.net The final product, after an acidic workup, is a tertiary alcohol. For instance, the reaction of this compound with two equivalents of methylmagnesium bromide would yield 2-(3,5-dimethoxyphenyl)-1,1-dimethylethanol.

Reductions: The ester functionality can be reduced to a primary alcohol using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols efficiently. ic.ac.ukdavuniversity.orgni.ac.rs The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon. The reduction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by aqueous workup, would produce 2-(3,5-dimethoxyphenyl)ethanol.

Modifications of the Aromatic Ring System

The 3,5-dimethoxy substitution pattern on the phenyl ring makes it highly activated towards electrophilic attack and also susceptible to oxidative modifications.

Electrophilic Aromatic Substitution Reactions

The two methoxy (B1213986) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. wikipedia.org The -CH₂COOCH₃ group is weakly deactivating. rsc.org The powerful activating effect of the two methoxy groups dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org The positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are highly activated.

Halogenation: The aromatic ring can be halogenated using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst or other halogenating agents. researchgate.netlibretexts.org Substitution is expected to occur predominantly at the C-4 position due to steric accessibility, and potentially at the C-2 or C-6 positions. For example, bromination of 3-(3,5-Dimethoxyphenyl)sydnone, a compound containing the same aromatic moiety, has been reported. researchgate.net

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. ma.eduyoutube.com Given the activating nature of the methoxy groups, the reaction is expected to proceed readily, yielding primarily 4-nitro and/or 2-nitro derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. nih.govyoutube.com These reactions are catalyzed by Lewis acids like AlCl₃. libretexts.org Acylation of this compound would likely lead to the introduction of the acyl group at the C-4 or C-2 position, forming a ketone.

Fries Rearrangement of 3,5-Dimethoxyphenyl Acetate (B1210297) and Related Derivatives

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. rsc.org While this compound itself cannot undergo this rearrangement, a closely related derivative, 3,5-dimethoxyphenyl acetate, serves as an excellent model. In this reaction, the acetyl group migrates from the phenolic oxygen to the aromatic ring. rsc.org The reaction is selective for the ortho and para positions. Studies on the Fries rearrangement of 3,5-dimethoxyphenyl acetate have shown that the ortho isomer (2-acetyl-3,5-dimethoxyphenol or 2,4-dimethoxy-6-hydroxy-acetophenone) is often the major or even exclusive product, particularly at higher temperatures. rsc.org This suggests that if the corresponding phenolic precursor to this compound were acylated and then subjected to a Fries rearrangement, a similar ortho-acylation would be expected. The compound Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate represents such a rearranged product structure. chemspider.com

Oxidation Reactions of the Aromatic Nucleus and Methoxy Groups

The electron-rich nature of the 3,5-dimethoxyphenyl ring makes it and its methoxy groups susceptible to oxidation.

Oxidation of the Aromatic Nucleus: Strong oxidizing agents can potentially oxidize the aromatic ring. Enzymatic oxidation of similar phenolic compounds, such as 3,5-dimethoxy-4-hydroxy cinnamic acid, by polyphenol oxidase has been shown to lead to the formation of 2,6-dimethoxy-p-benzoquinone. nih.gov This suggests that under certain oxidative conditions, the aromatic ring of this compound could be converted to a quinone-type structure.

Oxidative Demethylation: The methoxy groups can be cleaved under oxidative conditions, a process known as O-demethylation, to yield the corresponding phenols. This transformation is observed in biological systems, for instance, through the action of cytochrome P450 enzymes on various methoxylated aromatic compounds. nih.gov Chemical methods for the regioselective demethylation of polymethoxybenzene derivatives are also established, often utilizing Lewis acids like aluminum halides or zirconium tetrachloride. google.comgoogle.com For a compound with methoxy groups at the 3 and 5 positions, demethylation would result in the formation of the corresponding dihydroxy derivative.

Synthesis of Complex Molecular Scaffolds Incorporating the Dimethoxyphenylacetate Moiety

The dimethoxyphenylacetate moiety, derived from this compound, serves as a foundational component in the assembly of intricate molecular frameworks. Its reactivity allows for its incorporation into larger structures through various synthetic strategies, leading to the formation of novel compounds with potential applications in medicinal chemistry and materials science.

Annulation Reactions for Isochromanone Derivatization

While direct annulation reactions starting from this compound to form isochromanone derivatives are not extensively documented in readily available literature, the synthesis of isochromanones from related phenylacetic acid esters provides a conceptual framework for such transformations. Methodologies such as the oxa-Pictet-Spengler reaction and acid-catalyzed cyclization with formaldehyde (B43269) offer potential routes that could be adapted for this specific substrate.

The oxa-Pictet-Spengler reaction, a variation of the classical Pictet-Spengler reaction, involves the condensation of a β-arylethanol with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline ring system. A similar strategy could theoretically be employed by first reducing the ester functionality of this compound to the corresponding alcohol, 2-(3,5-dimethoxyphenyl)ethanol. This intermediate could then undergo an acid-catalyzed condensation and cyclization with an appropriate carbonyl compound to yield the desired isochromanone scaffold. The electron-donating nature of the two methoxy groups on the phenyl ring would be expected to facilitate the electrophilic aromatic substitution required for ring closure.

Another potential approach involves the intramolecular cyclization of a hydroxymethylated derivative of this compound. This could be achieved through a reaction with formaldehyde under acidic conditions. The resulting intermediate would then be poised to undergo an intramolecular Friedel-Crafts-type acylation to furnish the isochromanone ring. The conditions for such reactions, including the choice of acid catalyst and solvent, would need to be carefully optimized to favor the desired cyclization pathway and minimize side reactions.

Although specific examples utilizing this compound are not prevalent, the general principles of isochromanone synthesis from phenylacetic acid derivatives suggest that these annulation strategies hold promise for the derivatization of this particular compound.

Condensation Reactions for Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines, Triazenes, Oxadiazolines)

The ester functionality and the activated methylene (B1212753) group of this compound provide reactive sites for condensation reactions to form a variety of nitrogen-containing heterocycles. While specific literature detailing these reactions with this exact substrate is sparse, established synthetic methodologies for these heterocycles can be extrapolated.

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. To utilize this compound in a similar strategy, it would first need to be converted into a suitable 1,4-dicarbonyl precursor. This could potentially be achieved through a Claisen condensation with another ester, followed by further functional group manipulations. A more direct approach might involve the Clauson-Kaas reaction, which utilizes a 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound, reacting with an amine. While not a direct condensation with the starting ester, this highlights a common strategy for pyrrole (B145914) synthesis.

Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. The methylene group of this compound, being activated by the adjacent ester and aromatic ring, could potentially participate in condensation reactions with suitable nitrogen-containing reagents to form pyrimidine (B1678525) derivatives. For instance, a reaction with formamide (B127407) and a strong base could lead to the formation of a pyrimidinone ring.

Triazenes: Triazenes are generally synthesized through the coupling of a diazonium salt with a primary or secondary amine. It is not straightforward to envision a direct condensation reaction of this compound to form a triazene (B1217601) ring. However, the dimethoxyphenylacetate moiety could be incorporated into a molecule that is then transformed into a triazene. For example, the ester could be converted to an amine, which could then be diazotized and coupled with another amine.

Oxadiazolines: The synthesis of 1,3,4-oxadiazolines can be achieved through the cyclization of hydrazide-hydrazones with reagents like acetic anhydride. To apply this to this compound, the ester would first need to be converted to the corresponding hydrazide, 2-(3,5-dimethoxyphenyl)acetohydrazide. This hydrazide could then be reacted with an aldehyde to form a hydrazone, which upon treatment with acetic anhydride, would be expected to cyclize to the desired 1,3,4-oxadiazoline derivative.

| Heterocycle | General Synthetic Strategy | Potential Precursor from this compound |

| Pyrrole | Paal-Knorr or Clauson-Kaas Reaction | 1,4-dicarbonyl derivative |

| Pyrimidine | Condensation of a 1,3-dicarbonyl with an N-C-N source | Use of the activated methylene group in condensation |

| Triazene | Coupling of a diazonium salt with an amine | Amine derivative for diazotization |

| Oxadiazoline | Cyclization of a hydrazide-hydrazone | 2-(3,5-dimethoxyphenyl)acetohydrazide |

Linker Chemistry and Conjugation for Bioconjugate Applications

The field of bioconjugation often utilizes small molecules, known as linkers, to attach therapeutic agents or probes to biomolecules such as proteins and antibodies. While there is no direct evidence in the reviewed literature of this compound being employed as a linker in bioconjugation, its structural features suggest potential applicability in this area.

The core structure, a phenylacetic acid derivative, is a common motif found in various linker technologies. The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(3,5-dimethoxyphenyl)acetic acid. This carboxylic acid provides a versatile handle for conjugation to amine groups on proteins, typically through the formation of a stable amide bond. This reaction is usually facilitated by activating agents such as N-hydroxysuccinimide (NHS) esters.

For practical application in bioconjugation, this compound would likely be further functionalized to introduce a second reactive group, creating a heterobifunctional linker. For example, one of the methoxy groups could be demethylated to a hydroxyl group, which could then be derivatized to introduce a maleimide (B117702) or an alkyne group for reaction with thiols or azides on a biomolecule, respectively.

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H (proton) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments, which cause them to resonate at different frequencies (chemical shifts). Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing information about neighboring protons.

For Methyl 2-(3,5-dimethoxyphenyl)acetate (B8477223), the structure's symmetry simplifies the aromatic region of the spectrum. The two protons at positions 2 and 6 are chemically equivalent, as are the two methoxy (B1213986) groups at positions 3 and 5. The proton at position 4 is unique. The predicted ¹H NMR spectral data are summarized in the table below. The analysis suggests distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the ester methyl protons, and the methoxy protons, each with characteristic chemical shifts and splitting patterns that reflect their specific molecular environment.

Predicted ¹H NMR Data for Methyl 2-(3,5-dimethoxyphenyl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~6.45 | d (doublet) | 2H | ~2.3 | H-2, H-6 |

| ~6.38 | t (triplet) | 1H | ~2.3 | H-4 |

| ~3.78 | s (singlet) | 6H | - | -OCH₃ (at C-3, C-5) |

| ~3.69 | s (singlet) | 3H | - | Ester -OCH₃ |

| ~3.60 | s (singlet) | 2H | - | -CH₂- |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its bonding and the electronic effects of nearby substituents.

In this compound, the symmetry of the benzene (B151609) ring results in equivalent signals for C-2/C-6 and C-3/C-5. The predicted chemical shifts reflect the influence of the electron-donating methoxy groups and the electron-withdrawing acetate (B1210297) moiety. The carbonyl carbon of the ester group is characteristically found far downfield.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Ester Carbonyl) |

| ~160.9 | C-3, C-5 |

| ~136.5 | C-1 |

| ~106.8 | C-2, C-6 |

| ~99.5 | C-4 |

| ~55.3 | -OCH₃ (at C-3, C-5) |

| ~52.1 | Ester -OCH₃ |

| ~41.5 | -CH₂- |

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by showing how different nuclei are related.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a key COSY correlation would be observed between the aromatic protons at the H-4 position and the H-2/H-6 positions, confirming their neighborly relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). np-mrd.org This is crucial for definitively assigning carbon signals based on their known proton assignments.

Predicted Key HSQC Correlations

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal |

| H-2, H-6 (~6.45 ppm) | C-2, C-6 (~106.8 ppm) |

| H-4 (~6.38 ppm) | C-4 (~99.5 ppm) |

| -OCH₃ (~3.78 ppm) | -OCH₃ (~55.3 ppm) |

| Ester -OCH₃ (~3.69 ppm) | Ester -OCH₃ (~52.1 ppm) |

| -CH₂- (~3.60 ppm) | -CH₂- (~41.5 ppm) |

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. nih.gov This is powerful for connecting different parts of a molecule. Key correlations would confirm the link between the acetate group and the phenyl ring via the methylene bridge.

Predicted Key HMBC Correlations

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (2-3 bonds away) |

| -CH₂- (~3.60 ppm) | C=O (~172.0 ppm), C-1 (~136.5 ppm), C-2/C-6 (~106.8 ppm) |

| Ester -OCH₃ (~3.69 ppm) | C=O (~172.0 ppm) |

| H-2, H-6 (~6.45 ppm) | C-4 (~99.5 ppm), C-3/C-5 (~160.9 ppm), -CH₂- (~41.5 ppm) |

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies nuclei that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY correlation would be expected between the methylene (-CH₂-) protons and the ortho-aromatic protons (H-2/H-6), confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, the molecular formula is C₁₁H₁₄O₄. The exact mass corresponding to this formula can be calculated and compared to the experimentally measured value to confirm the composition.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Calculated Exact Mass | 210.08921 |

| Experimentally Observed Mass (from EI-MS) | 210 chegg.com |

In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment (daughter or product) ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 210. The most intense peak, known as the base peak, is observed at m/z 167. chegg.com This major fragment corresponds to the formation of a highly stable 3,5-dimethoxybenzyl cation. This cation is formed by the cleavage of the C-C bond between the methylene group and the carbonyl group, a characteristic fragmentation pathway for phenylacetate (B1230308) derivatives. Another significant fragment is observed at m/z 137.

Proposed Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Structure | Description |

| 210 | [C₁₁H₁₄O₄]⁺ | Molecular Ion [M]⁺ |

| 167 | [C₉H₁₁O₂]⁺ | Base Peak; 3,5-dimethoxybenzyl cation |

| 137 | [C₈H₉O]⁺ | Loss of CH₂O from the m/z 167 fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating and identifying individual components within a sample. In the context of this compound, GC-MS serves two primary functions: assessing the compound's purity and identifying any volatile impurities that may be present from the synthesis or degradation processes.

The gas chromatography component separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a molecular fingerprint.

For this compound, a purity analysis by GC would typically show a major peak corresponding to the compound, with the area of this peak relative to the total area of all peaks indicating its percentage purity. While detailed fragmentation data for this specific molecule is not widely published, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of moieties such as the methoxy group (-OCH3) or the carbomethoxy group (-COOCH3). The identification of any minor peaks would be achieved by comparing their mass spectra with established libraries like that of the National Institute of Standards and Technology (NIST).

Table 1: Predicted GC-MS Analysis Parameters and Expected Observations

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making its identification possible.

For this compound, the IR spectrum would display a collection of absorption bands that confirm its structure. The most prominent bands would include a strong absorption from the ester carbonyl (C=O) group, as well as absorptions corresponding to C-O bonds of the ester and ether functionalities, C-H bonds of the aromatic ring and methyl groups, and the vibrations of the benzene ring itself. By analyzing the position, intensity, and shape of these bands, the molecular structure can be confirmed.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly sensitive to conjugated systems and aromatic compounds. The spectrum reveals the wavelengths at which the molecule absorbs light most strongly (λmax), which corresponds to the energy required to promote an electron from a lower energy orbital (like a π orbital) to a higher energy one (like a π* orbital).

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. The dimethoxy-substituted phenyl group acts as the primary chromophore. One would expect to observe π → π* transitions, which are characteristic of aromatic systems. The presence of the methoxy groups (auxochromes) on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The specific λmax values can be influenced by the solvent used for the analysis due to solvent-solute interactions. biointerfaceresearch.com

Table 3: Expected Electronic Transitions for this compound

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, a detailed structural analysis has been performed on a very close derivative, Diphenylthis compound . iucr.orgnih.govresearchgate.net This structure provides significant insight into the conformation of the 2-(3,5-dimethoxyphenyl)acetate portion of the molecule.

Table 4: Crystallographic Data for Diphenylthis compound

Data sourced from the crystallographic study of Diphenylthis compound. researchgate.net

Biological and Biomedical Research Applications of Methyl 2 3,5 Dimethoxyphenyl Acetate and Its Analogs

Medicinal Chemistry and Drug Discovery Research

The structural framework of methyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) is a key component in the design and synthesis of molecules with potential therapeutic value. Its utility spans from being a foundational chemical entity to a key element in sophisticated drug design strategies.

Role as Synthetic Intermediates and Building Blocks for Bioactive Molecules

The 3,5-dimethoxyphenylacetic acid scaffold, from which methyl 2-(3,5-dimethoxyphenyl)acetate is derived, is a versatile starting material in organic synthesis. Esters are fundamental synthons for creating more complex molecules, as they are prevalent in many bioactive natural products. iucr.org The synthesis of compounds like diphenylthis compound demonstrates the role of the parent acid as a building block for larger ester derivatives. iucr.org

Furthermore, derivatives of methyl phenylacetate (B1230308) containing dimethoxy substitutions have been explored for various biological activities. For instance, methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives have been synthesized and evaluated for potential local anesthetic and anti-inflammatory properties. nih.gov Research has also identified methyl (3,5-dimethoxyphenyl)acetate as a highly effective antifeedant, indicating its potential application in agriculture or pest control. researchgate.net These examples underscore the importance of the dimethoxyphenylacetate core as a versatile intermediate for generating a diverse range of biologically active molecules.

Structure-Activity Relationship (SAR) Studies of Dimethoxyphenyl-Containing Scaffolds in Target Binding

Alterations to the dimethoxyphenyl scaffold can significantly influence potency, selectivity, and safety. oncodesign-services.com For example, in studies of pyrimido[4,5-c]quinolin-1(2H)-ones, the substitution pattern of methoxy (B1213986) groups played a vital role in their anticancer activity. researchgate.net Similarly, SAR studies on 1-(2,5-dimethoxyphenyl)isopropylamine analogs showed that the lipophilicity of substituents on the phenyl ring correlated with binding affinity at serotonin (B10506) receptors. nih.gov In the context of tropane-based dopamine (B1211576) transporter (DAT) inhibitors, modifications to the benztropine (B127874) structure, which can include methoxy groups, led to analogs with low nanomolar DAT binding affinities and high selectivity over other transporters. nih.gov These studies highlight that the dimethoxyphenyl scaffold provides a robust platform for systematic modifications to optimize target binding and biological response.

The following table summarizes findings from SAR studies on various dimethoxyphenyl-containing scaffolds.

| Scaffold/Compound Class | Target | Key SAR Findings |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | Cancer Cells | The position and number of methoxy substituents are crucial for cytotoxic and antimigratory activities. researchgate.net |

| 1-(2,5-Dimethoxyphenyl)isopropylamine Analogs | 5-HT2A/5-HT2B Serotonin Receptors | Receptor binding affinity is correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring. nih.gov |

| Benztropine Analogs | Dopamine Transporter (DAT) | Modifications to the core structure, including the placement of functional groups on the phenyl rings, result in significant changes in DAT binding affinity and selectivity. nih.gov |

| Chalcone (B49325) Analogues | Tubulin | The presence of a 3,4,5-trimethoxyphenyl group is often beneficial for tubulin interaction and antiproliferative effects. mdpi.com |

Exploration of Pharmacophore Models and Drug Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.govnih.gov These models serve as templates for designing or identifying new molecules with desired biological activity. nih.gov

The dimethoxyphenyl scaffold possesses key features that are important in pharmacophore design. The methoxy groups can act as hydrogen bond acceptors, while the phenyl ring provides a hydrophobic and aromatic region capable of engaging in π-π stacking or hydrophobic interactions within a receptor's active site. researchgate.net In the design of novel therapeutic agents, these features can be incorporated into pharmacophore models to screen virtual libraries for new chemical entities. nih.gov For example, a ligand-based pharmacophore model might include features like aromatic rings, hydrophobic centers, and hydrogen bond acceptors, all of which are present in the dimethoxyphenyl structure. nih.gov By understanding the spatial arrangement of these features required for binding, medicinal chemists can rationally design new compounds with improved affinity and selectivity for the target.

Mechanistic Studies of Biological Activities

Analogs of this compound, particularly those containing the 3,4,5-trimethoxyphenyl moiety, have demonstrated significant potential as anticancer agents. Research into their mechanism of action has often pointed towards a specific and critical cellular target involved in cell division.

Anticancer and Cytotoxic Activity Research

Compounds featuring the dimethoxy- or trimethoxyphenyl scaffold have been a focal point of anticancer research due to their potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com The substitution pattern of the methoxy groups on the phenyl ring is a critical factor influencing this activity. researchgate.net For instance, synthetic chalcones incorporating a 3,4,5-trimethoxyphenyl group have shown IC50 values in the nanomolar range against several cancer cell lines. nih.gov Similarly, novel trimethoxyphenyl-based analogues have exhibited potent cytotoxicity against hepatocellular carcinoma (HepG2) cells, with IC50 values as low as 1.38 µM. mdpi.com

A primary mechanism underlying the anticancer activity of many dimethoxyphenyl and trimethoxyphenyl-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division. nih.govmdpi.com Agents that interfere with microtubule formation or breakdown can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.govmdpi.com

Numerous studies have shown that compounds with a trimethoxyphenyl ring, a structure closely related to the dimethoxyphenyl scaffold, act as potent inhibitors of tubulin polymerization. nih.govmdpi.commdpi.com These agents often bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.commdpi.com This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. nih.gov For example, a series of triazole-based compounds featuring a 3,4,5-trimethoxyphenyl group were shown to be potent tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and broad-spectrum cytotoxicity against cancer cells. nih.gov Likewise, certain chalcone analogues and imidazolyl derivatives with this moiety effectively inhibit tubulin assembly and display potent antiproliferative activity. mdpi.commdpi.com

The following table presents data on several trimethoxyphenyl-containing compounds and their activity as tubulin polymerization inhibitors.

| Compound Class | Specific Compound Example | Cancer Cell Line(s) | IC50 / Activity | Mechanism of Action |

| Triazole-based Inhibitors | T115 (1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole) | Human colorectal (HT-29), Prostate (PC3) | Potent, low nanomolar range | Binds to colchicine pocket, inhibits tubulin polymerization, arrests cells in G2/M phase. nih.gov |

| Imidazole Derivatives | Compound 24 (5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol) | Breast (MCF-7, MDA-MB-231) | IC50 = 52 nM (MCF-7), 74 nM (MDA-MB-231) | Inhibits tubulin polymerization, induces G2/M arrest and apoptosis. mdpi.com |

| Trimethoxyphenyl-based Analogues | Compound 9 | Hepatocellular Carcinoma (HepG2) | IC50 = 1.38 µM | Potent inhibition of β-tubulin polymerization, G2/M phase arrest, induction of apoptosis. mdpi.com |

| Podophyllotoxin (B1678966) Conjugates | Triazolo linked podophyllotoxin conjugate 18b | Multiple Cancer Cell Lines | 48.50% tubulin polymerization inhibition | Targets tubulin, leading to G2/M cell cycle arrest and apoptosis. mdpi.com |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Research into this compound and its structural analogs has revealed significant activity in disrupting the normal progression of the cell cycle in cancerous cells, a critical mechanism for inhibiting tumor growth. A notable mechanism observed is the induction of cell cycle arrest, particularly at the G2/M phase transition. This phase is a crucial checkpoint for ensuring that DNA is properly replicated before the cell divides.

One analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has been identified as a potent anti-proliferative compound that causes G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest is associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov The study indicated that the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, which are key regulators of the DNA damage response, play a critical role in this MPDB-induced G2/M arrest. nih.gov

Similarly, other related compounds, such as certain chalcone derivatives, have been shown to induce G2/M arrest in both sensitive and resistant ovarian cancer cells. nih.gov This effect is often linked to the generation of reactive oxygen species (ROS). nih.gov The molecular mechanism involves the upregulation of proteins like p53 and p21, which act as inhibitors of cell cycle progression, and the downregulation of key mitotic entry proteins such as cdc25C, cdc2, and cyclin B. oncotarget.com The activation of checkpoint kinases like Chk2, often triggered by DNA damage, also contributes to this G2/M block. oncotarget.comfrontiersin.org

| Compound/Analog | Cell Line(s) | Observed Effect | Key Molecular Events | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa (Cervical Cancer) | G2/M Phase Arrest | Dependent on ATM/ATR signaling; alteration of G2/M-related protein expression. | nih.gov |

| Chalcone Derivative 1C | A2780, A2780cis (Ovarian Cancer) | G2/M Phase Arrest | Associated with increased ROS generation. | nih.gov |

| Timosaponin AIII | MDA-MB-231, MCF-7 (Breast Cancer) | G2/M Phase Arrest | Activation of ATM/Chk2 and p38 MAPK signaling pathways. | frontiersin.org |

Induction of Apoptosis and Necroptosis Pathways (e.g., Intrinsic Mitochondrial Pathway)

Beyond halting cell division, this compound analogs are investigated for their ability to induce programmed cell death, primarily through apoptosis. The intrinsic mitochondrial pathway is a frequently implicated mechanism. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeability of the mitochondrial outer membrane. researchgate.net

The resveratrol (B1683913) analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) has been shown to induce apoptosis in HeLa cells following G2/M arrest. nih.gov Its mechanism involves both the intrinsic and extrinsic pathways. Evidence for the intrinsic pathway includes the release of cytochrome c from the mitochondria into the cytosol and a decrease in the expression of the anti-apoptotic protein Bcl-xl. nih.gov Simultaneously, it activates the extrinsic pathway, as indicated by the increased expression of Fas and Fas-L proteins. nih.gov The convergence of these pathways leads to the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Studies on other structurally related molecules reinforce the importance of the intrinsic mitochondrial pathway. For instance, the ATP analog 3'-Me ATP was found to induce apoptosis in Hep2 and SiHa cells by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating the pro-apoptotic protein Bax. waocp.org This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. waocp.orgnih.govresearchgate.net The process culminates in the cleavage of substrates like PARP, a hallmark of caspase-dependent apoptosis. waocp.org

| Compound/Analog | Cell Line(s) | Apoptotic Pathway | Key Molecular Markers | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa | Intrinsic & Extrinsic | Increased cytosolic cytochrome c, decreased Bcl-xl, increased Fas/Fas-L, caspase activation. | nih.gov |

| 3'-Me ATP | Hep2, SiHa | Intrinsic Mitochondrial | Downregulation of Bcl-2/Bcl-xL, upregulation of Bax, increased caspase-3/9 activity, PARP cleavage. | waocp.org |

| MMPP Analog | MCF7, MDA-MB-231, MDA-MB-468 | Not specified | Activation of pro-apoptotic proteins (caspase-3, -8, -9, Bax), inhibition of anti-apoptotic Bcl-2. | nih.gov |

Interaction with Specific Cancer Cell Lines and Selectivity Profiles

The efficacy of potential anticancer agents is often evaluated across a panel of human cancer cell lines to determine their spectrum of activity and selectivity. Analogs of this compound have demonstrated varied and potent activity against numerous cancer cell types.

For example, the compound 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (B1678402) (RX-5902) exhibits potent growth inhibition across a range of human cancer cell lines, with IC50 values typically between 10 and 20 nM. nih.gov Another analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), showed significant dose-dependent cytotoxicity against breast cancer cell lines, including MCF7 (luminal A), MDA-MB-231 (triple-negative), and MDA-MB-468 (triple-negative). nih.gov The half-maximal inhibitory concentrations (IC50) for these lines were 63.13 µg/ml, 59.43 µg/ml, and 58.46 µg/ml, respectively. nih.gov

An important aspect of anticancer research is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. The MMPP analog displayed a degree of selectivity; in contrast to its effects on cancer cells, the normal human keratinocyte cell line HaCaT showed a much lower reduction in cell viability. nih.gov Similarly, research on other trimethoxyphenyl analogues has highlighted selective cytotoxicity, where the compounds reduced the viability of neoplastic cells without causing hemolysis or harming peripheral blood mononuclear cells. nih.gov Structure-activity relationship studies have also indicated that modifications to the phenyl ring, such as replacing a 3,4,5-trimethoxyphenyl group with a 3,5-dimethoxyphenyl group, can significantly influence the compound's average GI50 activity. rsc.org

| Compound/Analog | Cancer Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| RX-5902 | Various | Various | 10 - 20 nM | nih.gov |

| MMPP | MCF7 | Breast (Luminal A) | 63.13 µg/ml | nih.gov |

| MDA-MB-231 | Breast (Triple-Negative) | 59.43 µg/ml | nih.gov | |

| MDA-MB-468 | Breast (Triple-Negative) | 58.46 µg/ml | nih.gov | |

| (Z)-diarylacrylonitrile (3f) | NCI-60 Panel | Various | Average GI50: 400 nM | rsc.org |

Modulation of Cell Signaling Pathways (e.g., MAPK, PI3K/Akt)

The anticancer effects of this compound analogs are often rooted in their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and growth. Two of the most significant pathways implicated in cancer are the PI3K/Akt and MAPK/ERK cascades. nih.govnih.gov

The PI3K/Akt/mTOR pathway is a central regulator of multiple cellular functions, including cell growth, survival, and metabolism. mdpi.com Its dysregulation is a common feature in many cancers. mdpi.com Research has shown that analogs of the target compound can interfere with this pathway. For instance, the MMPP analog ultimately triggers the downregulation of AKT activity in breast cancer cells. nih.gov This inhibition of Akt phosphorylation can disrupt the downstream signaling that promotes cancer cell survival and proliferation. mdpi.com

The MAPK/ERK pathway is another crucial cascade that transmits signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival. nih.govresearchgate.net Hyperactivation of this pathway, often due to mutations in genes like BRAF, is a driver in many cancers, including melanoma. nih.gov Natural polyphenols and their synthetic analogs have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK1/2, thereby suppressing cancer cell proliferation and migration. mdpi.com By dual-regulating pathways like PI3K/Akt and MAPK, these compounds can exert a multi-pronged attack on cancer cells, potentially reducing the likelihood of drug resistance.

Inhibition of Cancer-Related Enzymes

Targeting specific enzymes that are overactive or play a crucial role in tumor growth and survival is a cornerstone of modern cancer therapy. Analogs of this compound have been found to inhibit cancer-related enzymes, demonstrating their potential as targeted therapeutic agents.

A significant finding is the identification of p68 RNA helicase (DDX5) as a cellular target for the potent anticancer agent RX-5902, which contains a 3,5-dimethoxyphenyl group. nih.gov This compound directly binds to a specific phosphorylated form of the enzyme (Y593 phospho-p68) and inhibits its β-catenin-dependent ATPase activity. nih.gov Since the p68/β-catenin complex is involved in the transcription of genes that promote cell proliferation, such as c-Myc and cyclin D1, inhibiting this enzyme's function contributes directly to the compound's anticancer effects. nih.gov

Other enzymes involved in cancer cell metabolism have also been identified as potential targets. Malic enzyme 2 (ME2), which is involved in cellular energy metabolism and redox balance, is overexpressed in numerous cancer types, including lung, breast, and liver cancers, making it an attractive therapeutic target. diva-portal.org Similarly, the enzyme ACSS2, which converts acetate (B1210297) into the essential metabolite acetyl-CoA, is crucial for tumor growth under the nutrient-stressed conditions found within a tumor microenvironment. drugtargetreview.com Inhibitors targeting ACSS2 have been shown to block acetate metabolism and cause a significant reduction in the growth of breast cancer tumors in preclinical models. drugtargetreview.com

| Enzyme Target | Role in Cancer | Inhibitory Compound/Analog | Mechanism/Effect | Reference |

|---|---|---|---|---|

| p68 RNA Helicase (DDX5) | Coactivator for β-catenin, promotes proliferation gene expression. | RX-5902 | Direct binding; inhibits β-catenin-dependent ATPase activity, downregulates c-Myc and cyclin D1. | nih.gov |

| ACSS2 (Acyl-CoA Synthetase Short-chain Family Member 2) | Converts acetate to acetyl-CoA for energy and synthesis under stress. | VY-3-135 | Blocks enzyme function, inhibits acetate metabolism, and reduces tumor growth. | drugtargetreview.com |

| ME2 (Malic Enzyme 2) | Involved in energy metabolism and redox balance; overexpressed in tumors. | Various potential inhibitors | Disrupts metabolic dependencies of cancer cells. | diva-portal.org |

Antimicrobial and Antifungal Activity Research

Inhibition of Bacterial and Fungal Growth

In addition to anticancer applications, research has extended to the antimicrobial and antifungal properties of compounds structurally related to this compound. The search for new antimicrobial agents is critical due to the global rise of drug-resistant pathogens.

A study on a series of synthesized 2-(3,5-dimethoxy-4-methylbenzyl)-5-aryl-1,3,4-oxadiazoles evaluated their activity against the bacteria Bacillus subtilis and Escherichia coli, as well as yeast cells. researchgate.net The results indicated that different substitutions on the aryl ring led to varied activity profiles. Some compounds in the series showed maximum inhibition against the bacterial strains, while others were more effective against the fungal cultures. researchgate.net This suggests that the oxadiazole scaffold containing the dimethoxybenzyl moiety is a promising template for developing new antimicrobial and antifungal agents.

The broader class of plant-derived phenolic compounds, which includes methoxylated structures, is well-known for antimicrobial properties. nih.govnih.gov These compounds can inhibit bacterial and fungal growth through various mechanisms, such as disrupting the cell wall, interfering with essential enzymes, or affecting nutrient uptake. researchgate.net For instance, methanolic extracts from various plants have demonstrated significant, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.govnih.gov Similarly, plant extracts containing methoxyflavonoids have shown strong in vitro antifungal activity against pathogenic fungi like Cryptococcus neoformans and various Candida species. nih.gov

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 2-(3,5-dimethoxy-4-methylbenzyl)-5-aryl-1,3,4-oxadiazoles | Bacillus subtilis, Escherichia coli (Bacteria) | Specific compounds within the series showed maximum inhibitory activity. | researchgate.net |

| Yeast (Fungus) | Specific compounds within the series showed maximum inhibitory activity. | researchgate.net |

Mechanisms of Action against Microbial Targets (e.g., Cell Wall, Membrane, DNA Replication, Protein Synthesis)

Research into the precise antimicrobial mechanisms of this compound is still an emerging field. However, studies on its structural analogs, particularly those containing the dimethoxyphenyl moiety, provide significant insights into potential modes of action against microbial pathogens. These investigations suggest that the compound and its relatives may exert their antimicrobial effects through a multi-targeted approach rather than a single mechanism.

One of the most frequently cited mechanisms for phenolic compounds and their derivatives is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane. This insertion can alter the membrane's fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

Another potential target is the inhibition of critical cellular enzymes. For instance, analogs such as chalcones are known to interfere with various biological pathways. nih.gov Furthermore, some pyrimidine (B1678525) derivatives have been found to inhibit the FtsZ protein, which is crucial for bacterial cell division. mdpi.com By disrupting the polymerization of FtsZ, these compounds prevent the formation of the Z-ring, a critical step in cytokinesis, thereby halting bacterial replication and leading to cell death. mdpi.com Inhibition of DNA gyrase, an enzyme essential for DNA replication, is another plausible mechanism, as observed with other classes of phytochemicals.

Additionally, interference with protein synthesis and metabolic pathways is a possible mechanism. Compounds containing the 3,4,5-trimethoxy substitution pattern, structurally similar to the 3,5-dimethoxy arrangement, are known to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleotides and amino acids. orscience.runih.gov By blocking this enzyme, these agents can effectively arrest bacterial growth.

Anti-biofilm Formation Activity and Gene Transcription Modulation

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant resistance to conventional antibiotics. The ability to inhibit biofilm formation is therefore a critical attribute for novel antimicrobial agents. While direct studies on this compound are limited, research on its analogs demonstrates significant anti-biofilm potential.

For example, Sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), a naturally occurring analog, has been reported to possess anti-biofilm activity. mdpi.com Another synthetic compound, MHY1387, which features a 4-hydroxy-3,5-methoxybenzyl group, has shown potent inhibition of biofilm formation in Pseudomonas aeruginosa at very low concentrations. semanticscholar.org The mechanism for this activity was linked to the reduction of the intracellular signaling molecule cyclic diguanylate (c-di-GMP), a key regulator of biofilm formation in many bacterial species. semanticscholar.org By lowering c-di-GMP levels, such compounds can interfere with the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.

Beyond direct inhibition, compounds can modulate bacterial behavior at sub-inhibitory concentrations through gene transcription modulation. Small molecules can alter the expression patterns of a significant number of bacterial genes, including those involved in virulence, metabolism, and stress responses. researchgate.net For analogs of this compound, this could mean down-regulating genes essential for biofilm formation, such as those responsible for the production of adhesins (proteins that mediate attachment to surfaces) or extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm. Conversely, these compounds might up-regulate genes that promote biofilm dispersal. This modulation of gene expression represents a sophisticated mechanism for controlling bacterial communities without necessarily killing the cells, which may exert less selective pressure for the development of resistance. researchgate.net

Activity against Drug-Resistant Strains

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, a crucial area of research is the discovery of novel compounds active against these resilient pathogens. Analogs of this compound, particularly chalcones and pyrazole (B372694) derivatives incorporating the dimethoxyphenyl scaffold, have demonstrated promising activity against several drug-resistant bacterial strains.

These synthetic derivatives have shown efficacy against Gram-positive resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com For instance, certain heterocyclic chalcone analogues exhibit strong activity against both susceptible and resistant S. aureus strains. researchgate.net Similarly, studies on novel pyrazole derivatives have identified compounds with potent growth-inhibiting effects on drug-resistant Gram-positive pathogens, with minimum inhibitory concentration (MIC) values in some cases being lower than conventional antibiotics like vancomycin. researchgate.net

The activity of these compounds is not limited to Gram-positive bacteria. Research on biphenyl (B1667301) derivatives, which can feature methoxy substitutions, has revealed inhibitory activity against carbapenem-resistant Acinetobacter baumannii, a notoriously difficult-to-treat Gram-negative pathogen. researchgate.net The mechanism behind this activity often involves circumventing common resistance mechanisms. For example, some chalcones may act as efflux pump inhibitors, restoring the efficacy of existing antibiotics that are otherwise expelled from the bacterial cell. mdpi.com This synergistic action highlights the potential of these analogs not only as standalone agents but also as adjuvants in combination therapy to combat antimicrobial resistance.

| Compound Class/Analog | Resistant Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | MRSA, VRE | 24–48 µg/mL | mdpi.com |

| Pyrazole derivative (Compound 26) | MRSA, VRE, S. epidermidis (resistant) | 0.25–2 µg/mL | researchgate.net |

| Biphenyl derivative (Compound 6i) | MRSA, Carbapenem-resistant A. baumannii | 3.13 µg/mL | researchgate.net |

| Biphenyl derivative (Compound 6m) | MRSA, Multidrug-resistant E. faecalis | 3.13–6.25 µg/mL | researchgate.net |

| Chalcone derivative | MRSA | Showed moderate potency compared to Gentamycin | researchgate.net |

Antioxidant Activity Research

Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is often evaluated using in vitro assays that measure the capacity to scavenge stable free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, an antioxidant molecule donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color, which is quantified spectrophotometrically. researchgate.netnih.gov

While specific data for this compound is not widely available, studies on structurally similar compounds provide a strong indication of its potential radical scavenging activity. The presence of methoxy (-OCH₃) groups on the phenyl ring is known to enhance antioxidant capacity by donating electrons and stabilizing the resulting phenoxyl radical.

Research on 3,5-dimethoxy-4-hydroxyphenylacetic acid, a very close analog, demonstrated significant antioxidant activity. nih.gov In the DPPH assay, this compound exhibited an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) of 25.8 ± 1.2 μM. nih.gov In the ABTS assay, its activity was reported with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.82 ± 0.04 μM, indicating substantial radical-quenching ability. nih.gov Other studies on wood vinegar from Litchi chinensis, which contains phenolic compounds like 2,6-dimethoxyphenol (B48157) and 3,5-dimethoxy-4-hydroxytoluene, also reported strong DPPH radical scavenging activity, further supporting the antioxidant potential of the dimethoxyphenyl scaffold. researchgate.net

| Compound/Analog | DPPH Assay (IC₅₀) | ABTS Assay (TEAC) | Reference |

|---|---|---|---|

| 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 25.8 ± 1.2 µM | 0.82 ± 0.04 µM | nih.gov |

| Wood Vinegar (containing 3,5-dimethoxy-4-hydroxytoluene) | 36.53 ± 1.57 ppm | 38.38 g Trolox Eq/100g DW | researchgate.net |

| Bromophenol Analog 1 | 6.41 µg/mL | Effective scavenging reported | mdpi.com |

| Bromophenol Analog 25 | 4.27 µg/mL | Effective scavenging reported | mdpi.com |

Modulation of Oxidative Stress Pathways